molecular formula C16H16O2S B12520264 (E)-1-Methyl-3-(2-tosylvinyl)benzene

(E)-1-Methyl-3-(2-tosylvinyl)benzene

Cat. No.: B12520264
M. Wt: 272.4 g/mol
InChI Key: SBBZONINEMLKCT-ZHACJKMWSA-N
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Description

(E)-1-Methyl-3-(2-tosylvinyl)benzene is an organic compound characterized by the presence of a vinyl group substituted with a tosyl group and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Methyl-3-(2-tosylvinyl)benzene typically involves the reaction of 1-methyl-3-vinylbenzene with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Methyl-3-(2-tosylvinyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the tosyl group to a thiol or a sulfide.

    Substitution: The vinyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-1-Methyl-3-(2-tosylvinyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-Methyl-3-(2-tosylvinyl)benzene involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile in different reactions, depending on the conditions. The presence of the tosyl group enhances its reactivity and allows for selective modifications.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-Methyl-3-(2-nitrovinyl)benzene
  • (E)-1-Methyl-3-(2-fluorovinyl)benzene
  • (E)-1-Methyl-3-(2-chlorovinyl)benzene

Uniqueness

(E)-1-Methyl-3-(2-tosylvinyl)benzene is unique due to the presence of the tosyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C16H16O2S

Molecular Weight

272.4 g/mol

IUPAC Name

1-methyl-3-[(E)-2-(4-methylphenyl)sulfonylethenyl]benzene

InChI

InChI=1S/C16H16O2S/c1-13-6-8-16(9-7-13)19(17,18)11-10-15-5-3-4-14(2)12-15/h3-12H,1-2H3/b11-10+

InChI Key

SBBZONINEMLKCT-ZHACJKMWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C=C/C2=CC=CC(=C2)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C=CC2=CC=CC(=C2)C

Origin of Product

United States

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